molecular formula C14H9BrClFO3 B1370609 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid CAS No. 1039813-85-8

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid

Cat. No.: B1370609
CAS No.: 1039813-85-8
M. Wt: 359.57 g/mol
InChI Key: PUJFAIIYJFJALD-UHFFFAOYSA-N
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Description

5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid is a specialty product for proteomics research . It has a molecular formula of C14H9BrClFO3 and a molecular weight of 359.57 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C14H9BrClFO3/c15-10-5-6-13(11(7-10)14(17)18)19-8-9-3-1-2-4-12(9)16/h1-7H,8H2,(H,17,18) .


Physical and Chemical Properties Analysis

This compound is a solid at room temperature . The storage temperature is between 2-8°C .

Scientific Research Applications

Crystallographic and Electronic Structure Studies

  • The crystal structure and electronic properties of related benzoic acid derivatives, including 5-bromo-2-methyl benzoic acid, have been examined using X-ray powder diffraction and DFT optimized molecular geometries. These studies help in understanding the nature of intermolecular interactions and the electronic structure of these compounds, which is crucial for developing new materials and pharmaceuticals (Pramanik, Dey, & Mukherjee, 2019).

Industrial Scale-Up and Synthesis

  • A key intermediate structurally similar to 5-Bromo-2-[(2-chloro-4-fluorobenzyl)oxy]benzoic acid has been synthesized for developing SGLT2 inhibitors, showcasing the potential of such compounds in the manufacturing of therapeutic drugs. This demonstrates the compound's relevance in the pharmaceutical industry, particularly in diabetes therapy (Zhang et al., 2022).

Thermochemical Properties

  • The thermochemical properties of halogen-substituted benzoic acids, including those similar to the compound , have been analyzed for their potential applications in material sciences and environmental assessments (Zherikova & Verevkin, 2019).

Spectroscopic Analysis and Biological Activity

  • Spectroscopic studies, like FT-IR and Raman, along with DFT studies, have been conducted on similar halogen-substituted benzoic acids. These studies are critical for understanding the molecular structure and potential biological activities, such as interaction with protein tyrosine kinase (Xavier & Joe, 2011).

Adsorption Studies

  • Research on the adsorption behaviors of halogen-substituted benzoic acids on electrodes is relevant in electrochemistry and sensor development. This indicates potential applications in developing new sensing materials and technologies (Ikezawa, Yoshida, & Ariga, 2006).

Supramolecular Chemistry

  • The compound's structural analogs have been used in the study of uranyl assembly in the solid state, combining coordination and supramolecular chemistry. This research is significant for nuclear chemistry and material science applications (Carter & Cahill, 2015).

Safety and Hazards

The compound is classified under GHS07 for safety. The hazard statements include H315, H319, and H335, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . The precautionary statements include P261, P305, P351, and P338, advising to avoid breathing dust/fume/gas/mist/vapors/spray, and if in eyes, rinse cautiously with water for several minutes .

Properties

IUPAC Name

5-bromo-2-[(2-chloro-4-fluorophenyl)methoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9BrClFO3/c15-9-2-4-13(11(5-9)14(18)19)20-7-8-1-3-10(17)6-12(8)16/h1-6H,7H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUJFAIIYJFJALD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1F)Cl)COC2=C(C=C(C=C2)Br)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9BrClFO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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